REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg].[CH3:9][C:10]1([CH3:22])[CH2:19][C:18](=O)[C:17]2[C:12](=[CH:13][C:14]([OH:21])=[CH:15][CH:16]=2)[O:11]1.[Cl-].[NH4+]>O1CCCC1>[CH3:9][C:10]1([CH3:22])[CH:19]=[C:18]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:17]2[C:12](=[CH:13][C:14]([OH:21])=[CH:15][CH:16]=2)[O:11]1 |f:3.4|
|
Name
|
|
Quantity
|
141.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=CC(=CC=C2C(C1)=O)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the organic layer and the residue from the tetrahydrofuran layer was shaken with 10% sodium hydroxide solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
re-extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC(=CC=C2C(=C1)C1=CC=CC=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |